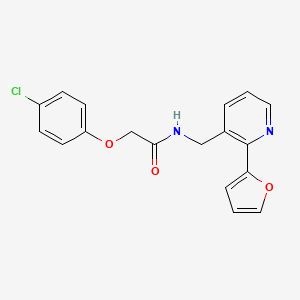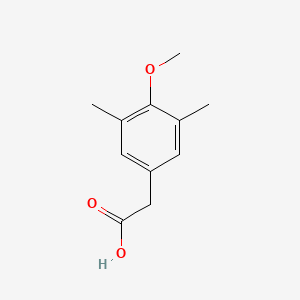
(4-Methoxy-3,5-dimethylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methoxy-3,5-dimethylphenyl)acetic acid is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 . It is also known by other names such as Benzeneacetic acid, 4-methoxy-3,5-dimethyl-, and 2-(4-Methoxy-3,5-dimethyl-phenyl)acetic acid .
Synthesis Analysis
The synthesis of this compound can be achieved from Propanedioic acid, 2-(4-methoxy-3,5-dimethylphenyl)-, 1,3-diethyl ester . It can also be used as a reactant for the preparation of biologically and pharmacologically active molecules .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two methyl groups, one methoxy group, and an acetic acid group .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Applications De Recherche Scientifique
Radical Cation Fragmentation
A study by Baciocchi et al. (1996) explored the one-electron oxidation of arylpropanols and their ethers, revealing insights into the side-chain fragmentation of radical cations involving this compound. The research provides a fundamental understanding of the mechanisms of radical cation reactions, which are relevant in various chemical transformations and synthetic applications (Baciocchi et al., 1996).
Metabolic Pathways in Rats
Another study focused on the metabolism of psychoactive phenethylamines in rats identified metabolites related to (4-Methoxy-3,5-dimethylphenyl)acetic acid. This research is significant for understanding the biotransformation of substances in living organisms and contributes to the field of toxicology and pharmacokinetics (Kanamori et al., 2002).
Antitumor Agents
Rewcastle et al. (1991) investigated the structure-activity relationships among disubstituted 9-oxo-9H-xanthene-4-acetic acids, including compounds structurally related to this compound. These compounds showed promising antitumor activity, highlighting the potential of these molecules in cancer research (Rewcastle et al., 1991).
Fluorescent Property Evaluation
Hasan et al. (2011) synthesized and characterized a series of 1,3,5-triaryl-2-pyrazolines, demonstrating their fluorescent properties. This study contributes to the development of new materials with potential applications in optical and electronic devices (Hasan et al., 2011).
Chemical Properties of Tetraarylpentaborates
Research by Nishihara et al. (2002) on the formation of tetraarylpentaborates from reactions involving arylboronic acids provides insights into the structural and chemical properties of these complexes. Such studies are vital for understanding boron chemistry and its applications in catalysis and material science (Nishihara et al., 2002).
Mécanisme D'action
Target of Action
It is known that this compound can participate in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically carbon atoms in organic molecules .
Mode of Action
In the context of SM cross-coupling reactions, (4-Methoxy-3,5-dimethylphenyl)acetic acid may interact with its targets through a series of steps. These include oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond, and transmetalation, where organic groups are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, this compound could potentially influence the formation of carbon–carbon bonds .
Result of Action
In the context of sm cross-coupling reactions, this compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the success of SM cross-coupling reactions, in which this compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propriétés
IUPAC Name |
2-(4-methoxy-3,5-dimethylphenyl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-4-9(6-10(12)13)5-8(2)11(7)14-3/h4-5H,6H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFCUVPXQKJUPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Methyl-6-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2820839.png)
acetyl}amino)benzoate](/img/structure/B2820842.png)
![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2820843.png)
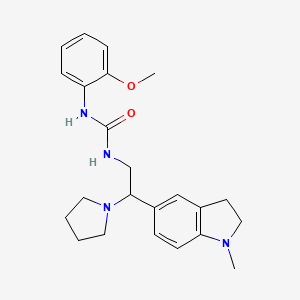
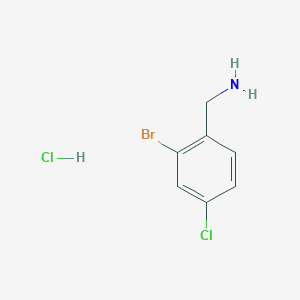

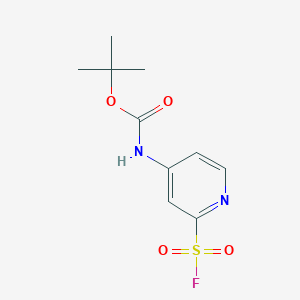
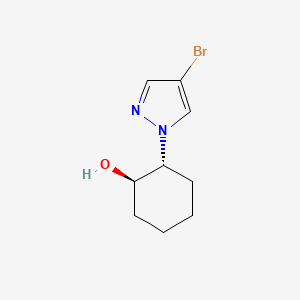
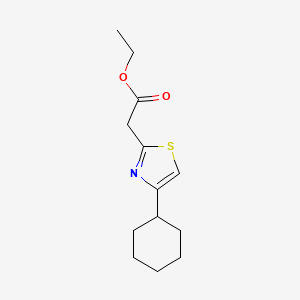

![5-((4-methoxyphenyl)amino)-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2820857.png)

![2-[(E)-2-(3-chlorophenyl)ethenyl]-4-(4-heptylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2820860.png)
